2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide
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Overview
Description
2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring, an acetamido group attached to the phenyl ring, and a carboxamide group at the 4-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide typically involves the following steps:
Acetylation: The acetamido group can be introduced by reacting the corresponding aniline derivative with acetic anhydride in the presence of a base such as pyridine or triethylamine.
Amidation: The carboxamide group can be formed by reacting the brominated pyridine derivative with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The acetamido group can be oxidized to form the corresponding nitro or hydroxylamine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of nitro or hydroxylamine derivatives.
Scientific Research Applications
2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes, receptors, and proteins.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms of action.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the acetamido group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-nitrophenyl)pyridine-4-carboxamide
- 2-chloro-N-(3-acetamidophenyl)pyridine-4-carboxamide
- 2-bromo-N-(4-acetamidophenyl)pyridine-4-carboxamide
Uniqueness
2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide is unique due to the specific positioning of the bromine atom and the acetamido group, which confer distinct chemical and biological properties. This compound exhibits unique reactivity and selectivity in chemical reactions, making it valuable for the synthesis of specialized derivatives and for use in targeted biological studies.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-bromopyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9(19)17-11-3-2-4-12(8-11)18-14(20)10-5-6-16-13(15)7-10/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPCVKKYZYNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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